rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077050
InChI: InChI=1S/C7H8Br4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1
SMILES:
Molecular Formula: C7H8Br4
Molecular Weight: 411.75 g/mol

rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane

CAS No.:

Cat. No.: VC18077050

Molecular Formula: C7H8Br4

Molecular Weight: 411.75 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane -

Specification

Molecular Formula C7H8Br4
Molecular Weight 411.75 g/mol
IUPAC Name (1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
Standard InChI InChI=1S/C7H8Br4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1
Standard InChI Key LPUSFNNWTPCHBJ-JGWLITMVSA-N
Isomeric SMILES C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br
Canonical SMILES C1C2C(C2(Br)Br)CC(C1Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name, (1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane, reflects its bicyclic framework and bromine substitution pattern. The bicyclo[4.1.0]heptane system consists of a seven-membered ring with two fused rings: a six-membered ring and a one-membered ring (a bridged structure). The bromine atoms occupy positions 3 and 4 on the larger ring and both positions 7 on the smaller bridge. The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal parts of enantiomers due to the chiral centers at C1, C3, C4, and C6.

The molecular formula is C7H8Br4, with a molecular weight of 411.75 g/mol. Its isomeric SMILES string, C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br, encodes the stereochemistry, confirming the R and S configurations at the specified carbons.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC7H8Br4
Molecular Weight411.75 g/mol
IUPAC Name(1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
CAS NumberVCID: VC18077050
SMILES (Isomeric)C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br
InChIKeyLPUSFNNWTPCHBJ-JGWLITMVSA-N

Synthesis and Production

Bromination Strategies

The synthesis of rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane likely involves bromination of a bicyclo[4.1.0]heptane precursor. Polybrominated compounds are typically synthesized via electrophilic aromatic substitution or radical bromination, though the steric constraints of the bicyclic system may necessitate specialized conditions. For instance, bromine (Br2) in the presence of Lewis acids like FeBr3 could facilitate substitution at electron-rich positions, while radical initiators (e.g., AIBN) might enable allylic or bridgehead bromination.

ParameterRisk Assessment
Bioaccumulation PotentialHigh (predicted)
Aquatic ToxicityLikely toxic to aquatic organisms
Thermal DecompositionMay release hydrogen bromide (HBr)

Research Gaps and Future Directions

Despite its intriguing structure, rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane remains understudied. Priority research areas include:

  • Synthetic Optimization: Developing stereoselective routes to isolate enantiomers.

  • Application Testing: Evaluating flame retardant efficacy in polymer matrices.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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